Product packaging for 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-3-beta-D-ribofuranosyl-(Cat. No.:CAS No. 13877-76-4)

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-3-beta-D-ribofuranosyl-

Cat. No.: B1673549
CAS No.: 13877-76-4
M. Wt: 268.23 g/mol
InChI Key: MTCJZZBQNCXKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Formycin B (CAS 13877-76-4), also known as Laurusin, is a naturally occurring, pyrazolopyrimidine C-nucleoside antibiotic first isolated from Nocardia interforma . It is a structural analog of inosine and serves as a potent inhibitor of growth for the promastigote forms of various Leishmania parasites, including L. tropica , L. mexicana , L. braziliensis , and L. donovani . Its mechanism of action involves being accumulated in cells via nucleoside transporters and subsequently phosphorylated by the parasite's unique purine salvage enzyme, purine nucleoside phosphotransferase . The primary metabolic product formed is Formycin B 5'-monophosphate, which is further converted to cytotoxic Formycin A 5'-mono-, di-, and triphosphates . Formycin A triphosphate is then extensively incorporated into RNA, which is considered a key molecular mechanism underlying its anti-parasitic activity . Beyond its application in parasitology, Formycin B is also reported to be a substrate and inhibitor for mammalian and bacterial purine nucleoside phosphorylase (PNP) and has been described as an inhibitor of mammalian poly(ADP-ribose) polymerase . Furthermore, because it is not phosphorylated by mammalian cells, radiolabeled Formycin B is frequently utilized in experimental studies as a substrate for characterizing nucleoside transporter function, specifically for ENT1, ENT2, and CNT2 transporters . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O5 B1673549 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-3-beta-D-ribofuranosyl- CAS No. 13877-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-3-7(16)8(17)9(19-3)5-4-6(14-13-5)10(18)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCJZZBQNCXKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=O)N1)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930213
Record name 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13877-76-4
Record name formycin b
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Anhydro-1-(7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formycin B Biosynthesis: Elucidating the Enzymatic Pathways

Identification of Formycin B Producing Microorganisms

Formycin B, along with Formycin A, was initially isolated approximately 60 years ago. Since then, several microorganisms have been identified as producers of these compounds. frontiersin.orgfrontiersin.org

Nocardia interforma

Nocardia interforma was among the first microorganisms from which Formycin A and Formycin B were isolated. frontiersin.orgfrontiersin.orgasm.orgbikaken.or.jp Early studies using labeled compounds in N. interforma provided initial insights into the metabolic precursors of the formycin structure, indicating that lysine (B10760008) contributes a nitrogen atom to the pyrazole (B372694) ring and glutamate (B1630785) (or 2-oxoglutarate) provides four carbon atoms to the pyrazolopyrimidine ring. frontiersin.org N. interforma is also known to metabolically convert Formycin B to Formycin A and oxoformycin B. bikaken.or.jpnih.gov

Streptomyces kaniharaensis SF-557

Streptomyces kaniharaensis SF-557 (also referred to as ATCC 21070) is another significant producer of Formycin B and Formycin A. frontiersin.orgfrontiersin.orgasm.orgnih.govdsmz.de The availability of whole genome sequencing data for S. kaniharaensis SF-557 has been instrumental in the identification of the formycin biosynthetic gene cluster. frontiersin.org S. kaniharaensis SF-557 is also known to coproduce coformycin (B1669288), a potent inhibitor of adenosine (B11128) deaminase, alongside formycin. frontiersin.orgfrontiersin.orgnih.govpnas.orgpnas.org This co-production is a frequently observed phenomenon among organisms that produce adenosine-like nucleosides and may serve to prevent the deamination of these natural products. frontiersin.orgfrontiersin.orgpnas.orgpnas.org

Streptomyces lavendulae

Streptomyces lavendulae has also been identified as a producer of formycin. frontiersin.orgfrontiersin.orgasm.orgacs.org Studies have shown that the introduction of certain mutations conferring resistance to streptomycin (B1217042) can enhance antibiotic production, including formycin production, in S. lavendulae. nih.govnih.govresearchgate.net

Streptomyces resistomycificus NRLL 2290

Streptomyces resistomycificus NRLL 2290 is listed among the microorganisms that produce formycin. frontiersin.orgfrontiersin.orgacs.orgdsmz.de This strain is also known by other culture collection numbers, including ATCC 19804 and DSM 40133. dsmz.denih.gov

Below is a table summarizing the identified Formycin B producing microorganisms:

MicroorganismKey Characteristics / Notes
Nocardia interformaOne of the first identified producers; metabolically converts Formycin B to Formycin A. frontiersin.orgbikaken.or.jpnih.gov
Streptomyces kaniharaensis SF-557Key organism for BGC identification; coproduces coformycin. frontiersin.orgnih.govpnas.orgpnas.org
Streptomyces lavendulaeFormycin production can be enhanced by certain mutations. nih.govnih.govresearchgate.net
Streptomyces resistomycificus NRLL 2290Identified as a formycin producer. frontiersin.orgfrontiersin.orgacs.org

Characterization of the Formycin Biosynthetic Gene Cluster (BGC)

The elucidation of the formycin biosynthetic gene cluster (BGC) has significantly advanced the understanding of Formycin B biosynthesis. The identification of this cluster, particularly in Streptomyces kaniharaensis SF-557, has allowed for detailed genetic and enzymatic analyses. frontiersin.orgnih.govacs.org

Genetic Analysis and Identification of Key Open Reading Frames (ORFs)

Genome sequencing of S. kaniharaensis SF-557 led to the identification of the for gene cluster responsible for formycin biosynthesis. frontiersin.orgnih.govacs.org This BGC is notably large, consisting of 24 open reading frames (ORFs). frontiersin.orgfrontiersin.org Interestingly, this cluster also contains genes involved in the biosynthesis of coformycin, which is often coproduced with formycin. frontiersin.orgfrontiersin.orgnih.govpnas.orgpnas.org

Genetic analysis, including gene deletion experiments in S. kaniharaensis SF-557, has been crucial in identifying the roles of specific ORFs within the for cluster. Deletion of certain genes, such as forF, forH, forT, and forU, resulted in the abolition or significant reduction of formycin A production, indicating their essential roles in the biosynthetic pathway. frontiersin.orgfrontiersin.orgnih.gov Some enzymes encoded by the formycin BGC are homologous to those involved in purine (B94841) biosynthesis, particularly in the formation of the six-membered ring of purine nucleobases. frontiersin.orgfrontiersin.org For example, ForA, ForB, ForC, and ForH show homology to PurA, PurB, PurC, and PurH, respectively. frontiersin.orgfrontiersin.orgnih.gov

Specific enzymatic steps and the ORFs involved have been investigated. For instance, ForT is suggested to be a β-ribofuranosyl-aminobenzene 5′-phosphate (β-RFA-P) synthase, catalyzing the coupling between p-aminobenzoic acid and phosphoribosyl pyrophosphate (PRPP). nih.govacs.orgresearchgate.net ForA and ForB have been shown to catalyze the conversion of Formycin B 5′-phosphate to Formycin A 5′-phosphate, a reaction analogous to the conversion of IMP to AMP in purine biosynthesis. frontiersin.orgfrontiersin.orgnih.govnih.gov This conversion involves the introduction of an amino group, with L-aspartate serving as the nitrogen donor. nih.gov The enzyme ForH is implicated in the cyclization step leading to the formation of the pyrazolopyrimidine ring of Formycin B 5′-monophosphate. frontiersin.orgfrontiersin.org This reaction depends on the presence of PurH, an enzyme from the de novo purine biosynthesis pathway, highlighting an interplay between primary and secondary metabolism. frontiersin.orgfrontiersin.orgnih.govacs.org

While significant progress has been made, the precise functions of all 24 ORFs in the formycin BGC are not yet fully elucidated, and further research is needed to understand the complete enzymatic pathway leading to Formycin B and Formycin A. frontiersin.orgfrontiersin.org

Below is a simplified representation of some key ORFs and their putative functions based on current research:

ORFPutative FunctionNotes
forAHomolog of PurA; involved in converting Formycin B 5'-phosphate to Formycin A 5'-phosphate. frontiersin.orgfrontiersin.orgnih.govnih.govUtilizes L-aspartate as nitrogen donor. nih.gov
forBHomolog of PurB; involved in converting Formycin B 5'-phosphate to Formycin A 5'-phosphate. frontiersin.orgfrontiersin.orgnih.govnih.govWorks in conjunction with ForA. nih.gov
forCHomolog of PurC. frontiersin.orgfrontiersin.orgnih.govDeletion mutant showed less impact on production compared to others. frontiersin.orgfrontiersin.orgnih.gov
forHHomolog of PurH; involved in cyclization to form the pyrazolopyrimidine ring. frontiersin.orgfrontiersin.orgnih.govTruncated form of PurH; requires PurH for formycin production. frontiersin.orgfrontiersin.orgnih.govacs.org
forTPutative β-ribofuranosyl-aminobenzene 5′-phosphate synthase. nih.govacs.orgresearchgate.netCatalyzes coupling of p-aminobenzoic acid and PRPP. nih.govacs.orgresearchgate.net
forUEssential for formycin A production. frontiersin.orgfrontiersin.orgnih.govRole requires further characterization.
forLRole less critical for production compared to others. frontiersin.orgfrontiersin.orgnih.govPresumably, other enzymes can perform its function. frontiersin.orgfrontiersin.org
forW, forXRequired in the pathway, but experimental evidence is limited. frontiersin.orgfrontiersin.orgFunctions not yet fully reported. frontiersin.orgfrontiersin.org

This table is based on current research findings and putative annotations. The exact roles and interactions of all ORFs in the formycin BGC are still under investigation.

Interplay Between Primary and Secondary Metabolism in Formycin Biosynthesis

The biosynthesis of Formycin B provides a notable example of the interconnectedness between primary and secondary metabolism in microorganisms. Primary metabolism involves the synthesis of substances essential for basic life activities, such as proteins, carbohydrates, and nucleic acids. Secondary metabolism, on the other hand, produces a diverse array of compounds that are not strictly required for survival but often play roles in ecological interactions, such as antibiotics.

In the case of Formycin B, enzymes and intermediates typically associated with de novo purine biosynthesis, a primary metabolic pathway, are directly involved in the formation of the pyrazolopyrimidine ring system. Specifically, enzymes homologous to those that build the six-membered ring in purine nucleobases are utilized in Formycin B synthesis frontiersin.org. The participation of PurH, an enzyme from the de novo purine biosynthesis pathway, in the formation of the pyrazolopyrimidine ring during Formycin A biosynthesis highlights this interlinkage nih.govosti.govacs.org. This reliance on components of primary metabolism illustrates how secondary metabolic pathways can evolve by recruiting and adapting existing enzymatic machinery nih.govacs.org.

Co-production with Coformycin and its Biological Significance

Formycin B is frequently co-produced with coformycin by microorganisms such as Streptomyces kaniharaensis and Nocardia interforma frontiersin.orgnih.govresearchgate.net. Coformycin is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine (B1671953) and also acts on adenosine analogs like formycin A frontiersin.orgmdpi.compnas.org.

The co-production of Formycin (which can be converted to Formycin A) and coformycin is thought to be a general mechanism employed by producing organisms to protect the nucleoside antibiotic from enzymatic deamination by ADA frontiersin.orgresearchgate.net. By inhibiting ADA, coformycin helps to maintain higher intracellular concentrations of the biologically active formycin nucleotides, thereby enhancing their effectiveness frontiersin.orgresearchgate.net. This synergistic production strategy underscores the biological significance of both compounds in the producing organism's ecological interactions, potentially providing a competitive advantage. The gene clusters responsible for the biosynthesis of formycin and coformycin are often found in close proximity, further supporting their co-regulated production nih.govpnas.org.

Enzymatic Steps and Precursors in Formycin B Biosynthesis

The biosynthesis of Formycin B involves a series of enzymatic transformations starting from primary metabolites. While the complete pathway is still under investigation, significant progress has been made in identifying key precursors and enzymes.

Role of Lysine and Glutamate in Pyrazole Moiety Formation

Early feeding experiments using isotopically labeled compounds provided crucial insights into the origins of the atoms in the Formycin molecule. These studies revealed that lysine contributes at least one nitrogen atom to the pyrazole moiety of Formycin frontiersin.org. Additionally, four carbon atoms in the pyrazolopyrimidine ring are derived from glutamate or a related metabolite such as 2-oxoglutarate frontiersin.org. This indicates that amino acids serve as fundamental building blocks for the unique pyrazole ring structure of Formycin B.

Involvement of Purine Biosynthesis Homologs (e.g., ForC, ForB, ForH, ForA)

Enzymes encoded within the Formycin biosynthetic gene cluster (BGC) show homology to enzymes involved in the de novo purine biosynthesis pathway frontiersin.orgnih.govnih.gov. Specifically, enzymes designated ForC, ForB, ForH, and ForA are homologs of purine biosynthetic enzymes and play roles in elaborating a pyrazole-containing C-nucleoside intermediate into Formycin B 5′-monophosphate frontiersin.orgnih.gov.

For example, ForC and ForB are expected to function similarly to their purine biosynthesis counterparts, PurC and PurB, in catalyzing specific steps in the pathway nih.gov. ForH is a truncated homolog of PurH, an enzyme with formyltransferase and cyclohydrolase activity in purine biosynthesis frontiersin.orgnih.govnih.gov. While ForH possesses cyclohydrolase activity crucial for ring formation, it lacks the formylase activity of PurH frontiersin.orgnih.gov. This suggests a collaborative role between ForH and PurH from primary metabolism in catalyzing the cyclization step that yields the pyrazolopyrimidine ring in Formycin B 5′-monophosphate frontiersin.orgnih.govnih.gov. ForA and ForB are also involved in later steps, particularly in the conversion of Formycin B 5′-monophosphate to Formycin A 5′-monophosphate, utilizing amination chemistry similar to the synthesis of AMP from IMP in purine biosynthesis frontiersin.org.

The enzyme ForT, a homolog of β-ribofuranosyl-aminobenzene 5′-phosphate (β-RFA-P) synthase involved in methanopterin (B14432417) biosynthesis, catalyzes the coupling of a pyrazole precursor with phosphoribosyl pyrophosphate (PRPP) to form a C-nucleoside monophosphate intermediate nih.govacs.orgasm.org. PRPP is also the source of the ribose ring in formycins frontiersin.org.

Here is a table summarizing the roles of some key enzymes in Formycin biosynthesis:

EnzymeHomolog in Purine BiosynthesisProposed Role in Formycin Biosynthesis
ForAPurAConverts Formycin B 5′-monophosphate to Formycin A 5′-monophosphate (with ForB) frontiersin.org
ForBPurBInvolved in elaborating pyrazole intermediate; Converts Formycin B 5′-monophosphate to Formycin A 5′-monophosphate (with ForA) frontiersin.orgnih.govnih.gov
ForCPurCInvolved in elaborating pyrazole intermediate nih.govnih.gov
ForHPurH (truncated)Catalyzes cyclization in pyrazolopyrimidine ring formation frontiersin.orgnih.govnih.gov
ForTβ-RFA-P synthaseCatalyzes coupling of pyrazole precursor with PRPP nih.govacs.orgasm.org
PurHPurHProvides formylase activity and assists ForH in cyclization frontiersin.orgnih.govnih.gov

Catalysis of Pyrazolopyrimidine Ring Formation

The formation of the pyrazolopyrimidine ring, the characteristic base of Formycin B, is a key step in its biosynthesis. This process involves the cyclization of an intermediate molecule. As mentioned, the enzymes ForH and PurH are centrally involved in this step frontiersin.orgnih.govnih.gov. PurH catalyzes the formation of a formylated intermediate, which is then cyclized by ForH to yield Formycin B 5′-monophosphate frontiersin.orgnih.govnih.gov. This collaborative action between a secondary metabolic enzyme (ForH) and a primary metabolic enzyme (PurH) is essential for the correct formation of the pyrazolopyrimidine ring nih.govnih.gov.

Conversion of Formycin B to Formycin A and Oxoformycin B

Formycin B is not always the final product and can serve as a precursor for other related nucleosides, notably Formycin A and Oxoformycin B frontiersin.orgbikaken.or.jp.

The conversion of Formycin B to Formycin A involves an amination reaction. This transformation occurs at the level of the 5′-monophosphates, where Formycin B 5′-monophosphate is converted to Formycin A 5′-monophosphate frontiersin.orgnih.govosti.gov. The enzymes ForA and ForB, homologs of purine biosynthetic enzymes, are responsible for this conversion, utilizing chemistry analogous to the synthesis of AMP from IMP frontiersin.orgnih.govosti.gov. In Leishmania, Formycin B is phosphorylated to Formycin B 5′-monophosphate and subsequently converted to Formycin A nucleotides, which are then incorporated into RNA researchgate.netrupress.orgpnas.org.

Formycin B can also be converted to Oxoformycin B through an oxidation reaction frontiersin.orgbikaken.or.jpias.ac.inresearchgate.netacs.org. Formycin B 5′-monophosphate is identified as the precursor for Oxoformycin B frontiersin.org. While the conversion has been observed, the specific enzyme responsible for oxidizing the pyrazolopyrimidine ring to form Oxoformycin B has not yet been definitively identified, although it is presumed to be homologous to IMP dehydrogenase frontiersin.org. Oxoformycin B is generally considered less active than Formycin or Formycin B ias.ac.in.

Molecular Mechanisms of Action of Formycin B

Interactions with Purine (B94841) Metabolism and Salvage Pathways

Formycin B, as an inosine (B1671953) analog, can enter purine metabolic pathways and exert its effects by competing with or inhibiting the enzymes involved in the interconversion and utilization of purine nucleotides. nih.gov Protozoan parasites, for instance, are particularly vulnerable as they lack the de novo purine synthesis pathway and are entirely reliant on salvaging preformed purines from their host. oup.comresearchgate.netdiva-portal.org

While direct evidence of Formycin B interfering with the conversion of Inosine Monophosphate (IMP) to Adenosine (B11128) Monophosphate (AMP) and Guanosine (B1672433) Monophosphate (GMP) in mammalian cells is not explicitly detailed in the search results, studies in Leishmania suggest a potential interaction. Formycin B is converted to its 5'-monophosphate (FoB-MP), which has been suggested to participate as an alternative substrate for adenylosuccinate synthetase, an enzyme involved in the conversion of IMP to AMP. pnas.orgescholarship.org This interaction could potentially interfere with the normal flow of metabolites through this part of the purine synthesis pathway. In Leishmania, FoB-MP is rapidly converted to formycin A 5'-monophosphate (FoA-MP) by adenylosuccinate lyase. pnas.org

Formycin B significantly impacts guanosine metabolism, primarily through its potent inhibitory effect on purine nucleoside phosphorylase (PNP). nih.govpnas.org PNP is responsible for the phosphorolytic cleavage of guanosine to guanine (B1146940) and ribose-1-phosphate. nih.govpnas.orgresearchgate.net By inhibiting PNP, Formycin B prevents the breakdown of guanosine, leading to its accumulation within cells. nih.govpnas.orgahajournals.org This accumulation of guanosine has been observed in organisms treated with Formycin B. nih.govpnas.org The increase in guanosine levels can have downstream effects on cellular processes, and in some cases, exogenous guanosine has been shown to reverse the effects of Formycin B, suggesting a competitive interaction at the metabolic level. nih.govpnas.org

Formycin B's interference with purine metabolism can contribute to the depletion of purine nucleotide pools. While not a direct mechanism for Formycin B itself, its conversion to phosphorylated forms, such as formycin A triphosphate (FoA-TP) in some organisms like Leishmania, and the subsequent incorporation into RNA can disrupt nucleic acid synthesis. nih.govpnas.orgfrontiersin.org Furthermore, by inhibiting PNP and thus affecting the purine salvage pathway, Formycin B can indirectly impact the availability of purine bases and nucleosides required for maintaining adequate nucleotide pools. ahajournals.org Studies on methylthio-formycin, an analog, have shown inhibition of enzymes in the de novo purine synthesis pathway, leading to nucleotide pool depletion, suggesting a potential, albeit indirect, link to this mechanism for formycin analogs. nih.govresearchgate.net

Effects on Guanosine Metabolism and Accumulation

Enzyme Inhibition Studies

Formycin B is a known inhibitor of several enzymes, with its most well-characterized activity being the inhibition of purine nucleoside phosphorylase (PNP).

Formycin B acts as an inhibitor of purine nucleoside phosphorylase (PNP) nih.govpnas.orgahajournals.orgnih.govnih.govacs.orgwindows.netuw.edu.pl, an enzyme crucial for the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides researchgate.netmsk.or.kracs.org. This inhibition is often competitive with respect to the natural substrates of PNP, such as inosine and guanosine. nih.govpnas.orgnih.govkoreascience.kr The inhibition of PNP by Formycin B leads to the accumulation of its substrates, inosine and guanosine. ahajournals.org

Formycin B has been studied for its inhibitory effects on mammalian PNP, including the enzyme from calf spleen. Formycin B is described as a moderate inhibitor of mammalian purine nucleoside phosphorylase, with reported Ki values around 100 µM. nih.govresearcher.life While it inhibits the phosphorolysis of substrates like 7-methylguanosine (B147621) by calf spleen PNP, this inhibition can be uncompetitive. researchgate.netresearcher.life Studies involving calf spleen PNP have provided insights into the binding interactions of Formycin B and its aglycone with the enzyme, indicating that they bind as neutral forms. researchgate.netresearcher.life Research on calf spleen PNP has also contributed to understanding the structural details of substrate and inhibitor binding to mammalian PNP. acs.org

Here is a table summarizing some inhibition data for Formycin B against PNP:

Enzyme SourceSubstrate VariableInhibition TypeKi (µM)IC50 (µM)Reference
Saccharomyces cerevisiae PNPInosineCompetitive60- koreascience.kr
Mammalian PNP-Moderate~100- nih.govresearcher.life
Calf Spleen PNP7-methylguanosineUncompetitive100- researchgate.netresearcher.life

Purine Nucleoside Phosphorylase (PNP) Inhibition

Inhibition of Bacterial PNP (e.g., Escherichia coli PNP)

Formycin B is recognized as an effective inhibitor of bacterial PNP, including that from Escherichia coli. nih.govresearchgate.net Studies have shown that Formycin B can effectively bind to E. coli PNP. msk.or.kr While Formycin B is a moderate inhibitor of mammalian PNP (with a Ki of approximately 100 µM), it is a more effective inhibitor of the E. coli enzyme, exhibiting a Ki of approximately 5 µM. nih.govresearchgate.net This suggests a selective inhibitory effect towards the bacterial enzyme compared to its mammalian counterpart. nih.gov Formycin A, a related compound, is also an effective inhibitor of E. coli PNP (Ki ≈ 5 µM) but is inactive against the mammalian enzyme. nih.govresearchgate.net

Competitive vs. Uncompetitive Inhibition Modes

Inhibition studies have demonstrated that Formycin B acts as a competitive inhibitor of PNP. msk.or.krnih.gov This competitive inhibition is observed not only with respect to inosine but also relative to other substrates like 7-methyl-Guo and 7-methyl-Ado. nih.gov Competitive inhibition implies that Formycin B binds to the same active site on the enzyme as the natural substrate, thereby preventing the substrate from binding and undergoing catalysis. nih.gov

Adenosine Deaminase (ADA) Inhibition and Product Analogy

Formycin B has been studied for its potential to inhibit adenosine deaminase (ADA). nih.gov It is considered a product analogue of adenosine deaminase. nih.gov While the molecular structure of Formycin B prevents its phosphorylytic cleavage by PNP, its structural similarity to the product of ADA activity, inosine, suggests a possible interaction with ADA. nih.gov

AMP Nucleosidase Inhibition

Formycin B 5'-monophosphate (FMP), a phosphorylated derivative of Formycin B, is a potent competitive inhibitor of AMP nucleosidase. nih.gov The inhibition constant (Ki) of FMP for AMP nucleosidase varies depending on the enzyme source, with Km/Kis ratios ranging from 1200 to 2600. nih.gov The strong affinity of FMP for AMP nucleosidase is attributed to specific structural features of FMP, including the tautomeric form of the base, intramolecular hydrogen bonding, and the conformation of the ribofuranose ring. nih.gov These features allow FMP to act as a transition state analogue for AMP nucleosidase. nih.gov

Adenosine Kinase as a Substrate and Subsequent Nucleotide Formation

Formycin B can function as a substrate for adenosine kinase (AK). nih.govnih.gov This interaction leads to the phosphorylation of Formycin B, primarily forming Formycin B-5'-monophosphate. nih.gov Further metabolism can result in the formation of Formycin A-5'-monophosphate and higher phosphorylated derivatives of Formycin A, which can then be incorporated into RNA. nih.gov Studies using Chinese hamster ovary (CHO) cells have shown that Formycin B is phosphorylated via AK, and this phosphorylation appears to be crucial for its cellular toxicity. nih.gov Mutants of CHO cells deficient in AK exhibit increased resistance to Formycin B and show reduced uptake and phosphorylation of the compound. nih.gov

Polyadenosine Diphosphoribose Polymerase Inhibition

Formycin B has been identified as an inhibitor of polyadenosine diphosphoribose polymerase (PARP). researchgate.netnih.govaacrjournals.org PARP enzymes catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins. researchgate.net Formycin B inhibits both the chromatin-bound and soluble forms of PARP competitively with respect to NAD+. researchgate.netnih.govresearchgate.netaacrjournals.org The relative affinity (Ki/Km) of Formycin B for PARP is approximately 1.5. researchgate.netnih.govaacrjournals.org Inhibition of PARP by Formycin B can lead to a reduction in the formation of polyadenosine diphosphoribose. researchgate.netnih.govaacrjournals.org

Data Table: Inhibition of Polyadenosine Diphosphoribose Polymerase by Formycin B

Enzyme SourceInhibition Mode (vs. NAD+)Relative Affinity (Ki/Km)
Oviduct nuclei of quailsCompetitive~1.5 researchgate.netnih.govaacrjournals.org

Indirect Effects on IMP Dehydrogenase (IMPDH) via Related Analogs (e.g., Methylthio-Formycin)

While Formycin B itself is an inosine analog, related analogs can exert indirect effects on crucial enzymes like inosine monophosphate dehydrogenase (IMPDH). Methylthio-Formycin, a structural analog of 5'-methylthioadenosine, has been shown to inhibit enzymes involved in purine nucleotide synthesis, including IMPDH. mdpi.comnih.gov IMPDH plays a vital role in the de novo synthesis of guanine nucleotides. diva-portal.org By inhibiting IMPDH, Methylthio-Formycin can lead to the depletion of purine nucleotide pools, which in turn can inhibit processes like virus replication. mdpi.com This hypothesis is supported by observations where the addition of ATP can nullify the inhibitory effect of Methylthio-Formycin on replication. mdpi.com Methylthio-Formycin has also been found to inhibit rat liver methylthioadenosine phosphorylase competitively, with a Ki value of 2 µM. nih.gov Additionally, it can reduce intracellular polyamine concentrations by inhibiting their synthesis. mdpi.com

Cellular Uptake and Transport Mechanisms

The cellular uptake and transport of Formycin B are crucial for its biological activity. Studies have investigated its transport across cell membranes in various systems.

Facilitated Nucleoside Transport in Mammalian Cells

Formycin B is transported into mammalian cells, including human erythrocytes and mouse P388 leukemia cells, via facilitated nucleoside transport mechanisms. nih.govcdnsciencepub.com This transport is non-concentrative, meaning it does not lead to intracellular accumulation against a concentration gradient under conditions where cellular ATP is maintained. cdnsciencepub.com The Michaelis-Menten constants and maximum velocities for Formycin B transport in these cells are comparable to those reported for uridine (B1682114) and thymidine, suggesting it utilizes the same carrier systems. nih.gov The facilitated nucleoside transporter in spleen cells also exhibits properties similar to those found in mammalian cells generally. researchgate.netnih.gov

Sodium-Dependent Nucleoside Transporters

In addition to facilitated diffusion, Formycin B can also be transported by sodium-dependent nucleoside transporters, particularly in certain cell types like Ehrlich ascites tumor cells and rabbit intestinal epithelium. nih.govnih.govnih.gov This transport mechanism is concentrative and requires the presence of extracellular sodium ions. nih.govnih.govnih.gov The sodium-dependent uptake of Formycin B in Ehrlich ascites tumor cells can result in intracellular concentrations exceeding the external medium concentration by more than 3-fold. nih.gov Sodium stimulates this uptake with a specific EC50 value. nih.gov Studies in mouse intestinal epithelial cells indicate the presence of at least two sodium-dependent nucleoside transport mechanisms, and Formycin B can serve as a model substrate to differentiate between them. nih.gov The Na+-dependent carrier is specific for purine nucleosides and uridine and accumulates Formycin B in an unmodified form. nih.gov This concentrative accumulation is inhibited by ATP depletion and treatments affecting the Na+/K+ ATPase. nih.govnih.gov

Non-Catabolized Nature and Inefficient Phosphorylation in Certain Cells

A significant characteristic of Formycin B in certain mammalian cells, such as human erythrocytes and mouse P388 leukemia cells, is its resistance to catabolism and inefficient phosphorylation. nih.govresearchgate.net This metabolic inertness makes Formycin B a useful substrate for studying nucleoside transport kinetics without complications from metabolic conversions. nih.govresearchgate.netnih.gov However, in other systems, like Chinese hamster ovary (CHO) cells and Leishmania, Formycin B can be phosphorylated. researchgate.netnih.govnih.gov In CHO cells, Formycin B is metabolized into Formycin B 5'-monophosphate and subsequently to phosphorylated derivatives of Formycin A. nih.gov This phosphorylation in CHO cells appears to be mediated via adenosine kinase (AK), as AK-deficient mutants show reduced uptake and phosphorylation of Formycin B and increased resistance to its toxicity. nih.gov

Incorporation into Nucleic Acids and its Implications

The potential for nucleoside analogs like Formycin B to be incorporated into nucleic acids is a critical aspect of their biological effects.

Formation of Formycin A 5'-Triphosphate and RNA Incorporation

In certain organisms, particularly Leishmania, Formycin B undergoes metabolic conversion that leads to the formation of Formycin A 5'-triphosphate. researchgate.netnih.govpnas.org This process involves the initial conversion of Formycin B to Formycin B 5'-monophosphate by a nucleoside phosphotransferase, followed by further metabolism to Formycin A mono-, di-, and triphosphates, with the triphosphate being the predominant form. researchgate.netnih.govpnas.org Formycin A, derived from Formycin B metabolism, is then extensively incorporated into RNA. researchgate.netnih.govpnas.org This incorporation of cytotoxic adenosine nucleotide analogs of Formycin A into RNA is believed to be a key mechanism underlying the antileishmanial activity of Formycin B. researchgate.netnih.govpnas.org While Formycin B itself is generally not phosphorylated in certain mammalian cells, its conversion and subsequent Formycin A triphosphate formation and RNA incorporation in other biological systems highlight a significant pathway for its cellular effects. researchgate.netnih.govnih.gov

Theoretical Models of Analog Incorporation into RNA Chains

Theoretical studies have explored the potential for Formycin B and its analogs to be incorporated into RNA chains during transcription. These investigations utilize quantum mechanical methods to analyze the interaction energies and preferred sites of association between nucleoside analogues and nucleic acid base pairs. nih.gov Such models aim to provide insights into the molecular basis of the biological activity of these compounds. nih.gov

Studies have calculated the association energies of nucleoside analogs, including formycin and Formycin B, with various nucleic acid base pairs. nih.gov These calculations consider different modes of association, such as stacking and hydrogen bonding, to determine the energetically favorable configurations for incorporation into the growing RNA chain. nih.gov

For Formycin B (FB), theoretical calculations suggest that it may incorporate into the RNA chain through specific structural arrangements, referred to as complexes. nih.gov For example, incorporation through "complex VI" has been associated with calculated energy values in the range of –9.29 to –9.26 Kcal/3 mol. nih.gov These energy values are compared to those of normal base pairs to understand the feasibility and potential impact of analog incorporation on the transcription process. nih.gov

The theoretical models also consider the influence of the nucleoside analog's conformation (syn or anti) on its ability to associate with base pairs and be incorporated into RNA. nih.gov Changes in conformation can affect the interaction energy and the spatial positioning of the analog within the nucleic acid helix, thereby influencing its incorporation capacity and potential inhibitory effects on transcription. nih.gov

These theoretical frameworks, by analyzing the intricate interactions at the molecular level, contribute to understanding how nucleoside analogs like Formycin B can interfere with fundamental biological processes such as RNA synthesis. nih.gov

Biological Activities and Cellular Effects of Formycin B in Research Models

Antiparasitic Activity and Mechanisms

Formycin B has shown inhibitory effects against several parasitic protozoa, including species of Leishmania, Trypanosoma, and Trichomonas.

Effects on Leishmania Promastigotes (e.g., L. tropica, L. mexicana, L. braziliensis, L. donovani)

Formycin B is a potent inhibitor of the growth of promastigote forms of Leishmania species, including L. tropica, L. mexicana, L. braziliensis, and L. donovani. nih.govnih.govpnas.org The antiparasitic activity of Formycin B in Leishmania is dependent on its metabolic conversion within the parasite. nih.govnih.gov Leishmania promastigotes convert Formycin B to Formycin B 5'-monophosphate (FoB-MP) through the action of a nucleoside phosphotransferase. nih.govnih.govpnas.org Subsequently, FoB-MP is converted to Formycin A (FoA) 5'-mono-, di-, and triphosphates, with Formycin A 5'-triphosphate (FoA-TP) being the predominant metabolic product. nih.govnih.gov Formycin A is also extensively incorporated into RNA in these parasites. nih.govnih.gov

The mechanism of action is believed to involve the conversion of Formycin B to cytotoxic adenosine (B11128) nucleotide analogs of Formycin A, which are then incorporated into RNA, disrupting essential cellular functions. nih.govnih.govpnas.org While the metabolism of Formycin B shares qualitative similarities with that of allopurinol (B61711) riboside in Leishmania, quantitative differences and species selectivity suggest distinct spectra of activity for these compounds as potential anti-leishmanial agents. nih.govnih.govpnas.org Some studies suggest that the anti-leishmanial effects of Formycin B may also result from the inhibition of adenylosuccinate synthetase by FoB-MP. pnas.org

Metabolism and Cytotoxic Effects in Trypanosoma cruzi

Formycin B also exhibits activity against Trypanosoma cruzi, the causative agent of Chagas disease. capes.gov.brasm.orgnih.gov Research has investigated the metabolism and cytotoxic effects of Formycin B in this parasite. capes.gov.brnih.gov Studies have shown that Formycin B can inhibit the growth and survival of Trypanosoma cruzi. asm.org For instance, in one study, treatment with Formycin B significantly lowered parasitemia in infected mice compared to controls. asm.org While prolonged treatment did not result in a parasitological cure in the models tested, Formycin B demonstrated in vitro activity against intracellular amastigotes within macrophages. asm.org

The metabolism of Formycin B in Trypanosoma cruzi leads to cytotoxic effects. capes.gov.brnih.gov Although the precise metabolic pathways and cytotoxic mechanisms in T. cruzi may differ from those in Leishmania, the conversion of Formycin B to active metabolites appears to be crucial for its antiparasitic activity. capes.gov.brnih.gov

Differential Sensitivity in Trichomonad Species (e.g., Tritrichomonas foetus)

Studies have indicated differential sensitivities of various trichomonad species to purine (B94841) antimetabolites, including Formycin B. nih.gov Tritrichomonas foetus, a flagellate protozoan that causes bovine trichomoniasis, has shown sensitivity to Formycin B. nih.govagriculture.gov.auwoah.org In contrast, Trichomonas vaginalis, the causative agent of human trichomoniasis, appears to be unaffected by Formycin B. nih.govnih.gov

This differential sensitivity is likely linked to the distinct purine salvage pathways utilized by these parasites. nih.gov T. foetus primarily relies on the salvage of hypoxanthine, while T. vaginalis depends on the direct conversion of exogenous adenosine and guanosine (B1672433). nih.gov Formycin B is converted to its 5'-monophosphate in T. foetus and has been shown to inhibit the conversion of IMP to AMP. nih.gov However, the exact mechanism of action of Formycin B on T. foetus requires further elucidation. nih.gov

Table 1: Summary of Antiparasitic Effects of Formycin B

Parasite SpeciesEffect of Formycin BKey Metabolic Products/Mechanism
Leishmania spp. (promastigotes)Potent growth inhibitor. nih.govnih.govpnas.orgConverted to FoB-MP, then to FoA-MP, FoA-DP, and predominantly FoA-TP; FoA incorporated into RNA; possible inhibition of adenylosuccinate synthetase by FoB-MP. nih.govnih.govpnas.org
Trypanosoma cruziInhibits growth; cytotoxic effects; reduces parasitemia in research models. capes.gov.brasm.orgnih.govMetabolic conversion to active metabolites; precise pathways and mechanisms differ from Leishmania. capes.gov.brnih.gov
Tritrichomonas foetusInhibits growth. nih.govConverted to FoB-MP; inhibits conversion of IMP to AMP; mechanism requires further elucidation. nih.gov
Trichomonas vaginalisNo effect. nih.govInsensitive due to different purine salvage pathways. nih.gov

Antiviral Mechanisms and Cellular Effects

Formycin B and its derivatives have also been investigated for their antiviral properties.

Effects against Influenza A and B Viruses (via Methylthio-Formycin)

Methylthio-Formycin (SMeFM), an adenosine analog semisynthesized from formycin, has demonstrated potent inhibitory activity against the propagation of both influenza A and B viruses. nih.govnih.gov Research indicates that SMeFM inhibits influenza A and B viruses with IC50 values of 34.1 nM and 37.9 nM, respectively. nih.govnih.gov SMeFM was also found to inhibit viruses showing reduced susceptibility to other antiviral drugs like baloxavir (B560136) and neuraminidase inhibitors, but not T-705 (Favipiravir). nih.govnih.gov

The mechanism of action of SMeFM against influenza viruses appears to be distinct from that of T-705. nih.govnih.gov SMeFM has been shown to induce A-to-C transversion mutations in the viral genome RNA. nih.govnih.gov However, SMeFM triphosphate did not inhibit viral RNA synthesis in vitro. nih.govnih.gov These findings suggest that SMeFM inhibits influenza virus propagation through a mechanism different from that of known polymerase inhibitors. nih.govnih.gov The combination of T-705 and SMeFM showed a slightly synergistic, rather than antagonistic, effect on influenza virus propagation, further supporting distinct targets. nih.govmdpi.com

Table 2: In vitro Activity of Methylthio-Formycin against Influenza Viruses

Virus TypeIC50 (nM)
Influenza A34.1
Influenza B37.9

Early Observations on Antiviral Effects (e.g., Poliovirus, Vaccinia Virus)

Early studies on the biological activities of formycin and its related compounds, including Formycin B, also explored their potential antiviral effects against a range of viruses. Observations were made regarding the effects of Formycin B on viruses such as Poliovirus and Vaccinia Virus. jst.go.jpapsnet.orgnih.gov

While detailed mechanisms were not fully elucidated in these early investigations, some studies indicated that Formycin B could influence the replication or effects of certain viruses in experimental settings. apsnet.orgnih.gov For example, some reports suggested that formycin (which is structurally related to Formycin B) and Formycin B could have antiviral effects against viruses like Poliovirus and Vaccinia Virus. nih.govmdpi.com These early observations provided initial insights into the potential antiviral spectrum of formycin-related compounds. apsnet.orgnih.gov Further research, such as that on Methylthio-Formycin, has built upon these early findings to investigate the mechanisms of action against specific viruses like influenza. nih.govnih.gov

Anticancer/Antineoplastic Mechanisms in In Vitro Models

In vitro studies have explored the potential of Formycin B as an anticancer agent by examining its effects on various cancer cell lines and its interference with essential cellular processes researchgate.netnih.gov.

Inhibition of Growth in Leukemic Cell Lines (e.g., L5178Y mouse leukemia cells, P388 leukemia cells)

Formycin B has been shown to inhibit the growth of mouse leukemia cell lines, including L5178Y and P388 cells researchgate.netnih.govnih.gov. In L5178Y mouse leukemia cells, Formycin B inhibited growth at concentrations less than twice the concentration that causes 50% inhibition of cell proliferation researchgate.netnih.govaacrjournals.org. At higher concentrations (more than twice the 50% inhibitory concentration), the cells were killed researchgate.netnih.govaacrjournals.org. Formycin B influx studies have indicated that P388 and L1210 mouse leukemia cells express both Na+-dependent, active and nonconcentrative, facilitated nucleoside transport systems nih.gov. Formycin B is not significantly catabolized or efficiently phosphorylated in human erythrocytes and mouse P388 leukemia cells, making it a useful tool for studying nucleoside transport in these cells researchgate.netnih.gov.

Cytostatic and Cytocidal Effects on Cultured Cells

Formycin B exhibits both cytostatic (inhibiting cell proliferation) and cytocidal (killing cells) effects on cultured cells, depending on its concentration researchgate.netnih.gov. In L5178Y cells, lower concentrations led to cytostasis, while higher concentrations resulted in cell death researchgate.netnih.govaacrjournals.org. The cytocidal and biochemical effects of formycin (Formycin A) and 8-azaadenosine (B80672) were studied in human colon carcinoma (HT-29) cells, showing that higher concentrations caused reductions in colony formation researchgate.net. The incorporation of formycin into nucleic acids, particularly DNA, appeared to correlate with its lethal effect on cell viability in these cells researchgate.net.

Inhibition of Macromolecular Biosynthesis (DNA, RNA, Protein)

Formycin B has been found to sensitively inhibit the biosyntheses of DNA, RNA, and protein in whole cells, as demonstrated by incorporation studies using radioactive precursors researchgate.netnih.gov. Additionally, the formation of polyadenosine diphosphoribose was reduced with even higher sensitivity researchgate.netnih.gov. Specifically, the extent of adenosine diphosphate (B83284) ribosylation of histone subfraction H1 was reduced researchgate.netnih.gov. Formycin B has been identified as a competitive inhibitor of polyadenosine diphosphoribose polymerase isolated from oviduct nuclei of quails researchgate.netnih.gov.

Effects on Cell Differentiation and Morphogenesis

Formycin B has been observed to influence cellular differentiation and morphogenesis in specific research models nih.govnih.gov.

Modulation of Fruiting Body Construction in Dictyostelium discoideum

In the cellular slime mold Dictyostelium discoideum, Formycin B has been shown to modulate the process of fruiting body construction nih.govnih.govpnas.org. In an environment that otherwise favors fruiting, aggregates of Dictyostelium discoideum exposed to Formycin B at a relatively late stage (17 hr) of fruit construction abandon this program and transform into migrating slugs nih.govpnas.org. Subsequently, they revert to the fruiting mode and construct normal fruiting bodies without further interference nih.govpnas.org. This morphogenetic effect is thought to be exerted by Formycin B interfering competitively with the metabolism of guanosine nih.govpnas.org. Formycin B acts as a competitive inhibitor of purine ribonucleoside phosphorylase in D. discoideum extracts, an enzyme that cleaves guanosine nih.govpnas.org. The recovery from the effect of Formycin B is believed to result from the ensuing accumulation of guanosine, which reverses the inhibition nih.govpnas.org. The aberrant phenotype of a mutant strain of Dictyostelium discoideum (Ax-3) with prolonged early mound stage development and a tendency for abnormal fruiting body forms was partially corrected by introducing 0.1 mM Formycin B into the agar (B569324) microbiologyresearch.org.

Immunomodulatory Research

Impact on Lymphocyte Function and Purine Recycling Pathways

Research into the effects of Formycin B on lymphocyte function has often centered on its interactions with enzymes involved in purine metabolism, particularly purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA). These enzymes play crucial roles in the purine recycling pathway, and genetic deficiencies in their activity are known to lead to immunodeficiency disorders affecting lymphocyte function nih.govtandfonline.com.

Formycin B, an analogue of inosine (B1671953), has been characterized as a moderate inhibitor of mammalian purine nucleoside phosphorylase, with a reported inhibition constant (Ki) of approximately 100 µM researchgate.netnih.gov. Due to this inhibitory property, Formycin B has been utilized in cell culture systems as a tool to simulate PNP deficiency and investigate its consequences on normal circulating lymphocytes and lymphoblastoid cell lines (LCL) of both T and B cell lineages nih.govtandfonline.com.

Studies using these cell culture models demonstrated that Formycin B inhibited the growth of lymphocytes and lymphoblastoid cell lines. However, investigations into the underlying mechanism revealed that the primary effect of Formycin B on cell growth was likely due to a mechanism other than direct PNP inhibition nih.govtandfonline.com. Further research explored the possibility that Formycin B might be inhibiting adenosine deaminase, given its structural similarity to inosine, a product of ADA activity. While Formycin B is not cleaved by PNP, its molecular structure may allow it to serve as a substrate for adenosine kinase. The subsequent formation of a Formycin B nucleotide is considered the probable cause of the observed inhibition of growth in cultured cells nih.govtandfonline.com.

The impact of Formycin B on purine metabolism also extends to its effects on DNA integrity in research models. In studies involving mouse thymocytes, Formycin B, acting as a purported PNP inhibitor in this context, was shown to induce DNA cleavage at concentrations below 50 µM when co-incubated with deoxyguanosine aai.orgnih.gov. This DNA fragmentation occurred at internucleosomal sites. Lymph node cells from mice appeared less sensitive to the nucleoside-induced DNA cleavage compared to thymocytes aai.org. At a higher concentration of 1.0 mM, Formycin B alone induced approximately 50% DNA fragmentation in mouse thymocytes after 24 hours, although it was noted that it was unclear if this effect was solely attributable to PNP inhibition due to potential other metabolic effects of Formycin B and its metabolites aai.org.

Furthermore, Formycin B has been observed to inhibit the growth of L5178Y mouse leukemia cells. At concentrations less than twice the 50% inhibitory concentration for cell proliferation, Formycin B induced cytostasis, while higher concentrations resulted in cell death researchgate.netnih.gov. This inhibitory effect on cell proliferation was mitigated by co-incubation with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) or adenosine researchgate.netnih.gov. Formycin B also demonstrated inhibition of the biosynthesis of DNA, RNA, and protein in whole cells, as indicated by studies incorporating radioactive precursors researchgate.netnih.gov. Additionally, Formycin B has been identified as an inhibitor of polyadenosine diphosphoribose polymerase researchgate.netnih.gov.

The cellular uptake of Formycin B in mammalian cells, including lymphocytes, occurs via facilitated nucleoside transport researchgate.net.

While research in parasitic organisms like Leishmania has shown that Formycin B is phosphorylated and converted into Formycin A nucleotide analogs, which then inhibit purine metabolism enzymes and are incorporated into RNA, this metabolic pathway and mechanism are specific to the parasite and highlight differences in purine metabolism between organisms researchgate.net.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Formycin B Analogs

Synthetic Methodologies for Formycin B and its Analogs

The synthesis of Formycin B and its analogs presents unique challenges due to the C-glycosidic linkage and the specific pyrazolopyrimidine heterocyclic base. Various synthetic strategies have been developed to construct these complex molecules.

Total Syntheses of Formycin B and Related C-Nucleosides

Total synthesis approaches for Formycin B and related C-nucleosides often involve the formation of the C-glycosidic bond and the subsequent construction or modification of the heterocyclic base. One reported method for the synthesis of Formycin B involved the Curtius rearrangement of a pyrazole-3,4-dicarboxylic acid derivative, followed by ring closure to form the pyrazolopyrimidine system. rsc.orgrsc.org Another approach utilizes sydnone (B8496669) ribosides as key intermediates, undergoing a 1,3-dipolar cycloaddition with an alkyne, followed by a retro-Diels-Alder reaction to yield N-protected pyrazoles, which can then be elaborated to pyrazolopyrimidine C-nucleosides like Formycin B. rsc.orgsci-hub.seacs.orgacs.org This method offers a convergent route to pyrazole (B372694) C-nucleosides.

The biosynthesis of formycin also involves a unique C-glycoside synthase, ForT, which catalyzes the formation of the C-C bond between a ribose phosphate (B84403) and a pyrazole precursor. rsc.orgfrontiersin.org While this is a biological pathway, understanding it can inform synthetic strategies.

Synthesis of Deaza Analogs (e.g., 6-Deazaformycin B, 4-Deazaformycin B)

Deaza analogs of Formycin B, where a nitrogen atom in the pyrazolopyrimidine ring is replaced by a carbon atom, have been synthesized to investigate the role of these nitrogen atoms in biological activity.

The synthesis of 6-deazaformycin B, a C-nucleoside with a pyrazolo[4,3-b]pyridine ring system, has been achieved through the condensation of a lithiated pyridine (B92270) derivative with a protected ribonolactone, followed by ring closure and deprotection. researchgate.netuoa.grthieme-connect.comopenarchives.gr This approach involves attaching a substituted pyridine to the sugar moiety and then building the fused pyrazole ring.

For 4-deazaformycin B, which contains a pyrazolo[3,4-c]pyridine core, synthetic routes have also been developed. One method involves the reaction of a suitably substituted pyridine with a protected ribonolactone, followed by ring closure to form the pyrazolo[3,4-c]pyridine riboside. thieme-connect.comresearchgate.net These syntheses highlight the strategies used to create structural variations in the heterocyclic base.

Synthesis of Other Pyrazolopyrimidine Nucleoside Analogs

Beyond deaza analogs, a variety of other pyrazolopyrimidine nucleoside analogs have been synthesized, often with modifications to the sugar or the base to explore their biological potential. nih.govtcsedsystem.eduekb.egugent.beresearchgate.net These syntheses frequently employ methods for constructing the pyrazolopyrimidine ring system and attaching the sugar moiety. Techniques like the reaction of aminopyrazoles with suitable synthons or cyclocondensation reactions have been utilized to build the pyrazolopyrimidine core. researchgate.net The attachment of the ribose or modified sugar can be achieved through various glycosylation methods.

Structure-Activity Relationship (SAR) Investigations

SAR studies of Formycin B and its analogs aim to correlate structural features with their biological activities, particularly their interactions with enzymes involved in purine (B94841) metabolism. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

Influence of Substitutions on Enzyme Binding and Inhibition

Modifications to the Formycin B structure can significantly impact its affinity for enzymes and its inhibitory potency. Studies on Formycin A (an adenosine (B11128) analog) and its N-methyl analogs have shown that substitutions on the base can influence their inhibitory activity against enzymes like bacterial purine nucleoside phosphorylase (PNP). nih.govresearchgate.netnih.gov For instance, N(6)-methyl-Formycin A was found to be a potent inhibitor of E. coli PNP. nih.govresearchgate.net

The C-glycosidic bond in Formycin B makes it resistant to cleavage by nucleoside phosphorylases, which is a key difference compared to natural nucleosides. rsc.orgthieme-connect.com This stability contributes to its mechanism of action as an inhibitor or substrate analog.

Formycin B itself is a moderate inhibitor of mammalian purine nucleoside phosphorylase (PNP) and an effective inhibitor of bacterial Escherichia coli PNP. nih.govresearchgate.net Its inhibitory effect on cell proliferation has been linked to the inhibition of enzymes like polyadenosine diphosphoribose polymerase. researchgate.netnih.gov The relative affinity (Ki/Km) of Formycin B for polyadenosine diphosphoribose polymerase has been reported. nih.gov

SAR studies often involve synthesizing a series of analogs with systematic modifications and evaluating their enzyme inhibition profiles (e.g., determining Ki or IC50 values). nih.govresearchgate.netmicrobenotes.com These studies help identify key functional groups and structural features necessary for potent enzyme binding and inhibition. For example, studies on pyrazole derivatives as inhibitors against Staphylococcus aureus enzymes like DNA gyrase B and MTAN have shown that specific pyrazole derivatives can bind efficiently to these enzymes. longdom.org

Role of Tautomeric Species and Ionic Forms in Inhibitor Activity

Formycin B and its analogs can exist in different tautomeric and ionic forms depending on the pH and environment. researchgate.net These different forms can have varying affinities for enzyme binding sites. Studies have shown that for some Formycin analogs, the neutral form is preferentially bound by the enzyme. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry approaches have been instrumental in understanding the behavior of Formycin B and its analogs, particularly concerning their interactions with nucleic acids and their potential incorporation during processes like transcription. These methods provide insights at the atomic and molecular level, complementing experimental observations and aiding in the rational design of new analogs.

Intermolecular Interaction Energy Calculations with Nucleic Acids

Computational studies have been performed to calculate the intermolecular interaction energies between Formycin B analogs and nucleic acids. For instance, Claverie's simplified formula has been employed for intermolecular interaction energy calculations involving oxoformycin B, an analog of Formycin B. ias.ac.inresearchgate.net These calculations assess the pairing energy of the analog's base with complementary bases and its association energy with nucleic acid base pairs. ias.ac.inresearchgate.net The results are often compared with similar computations involving normal nucleic acid bases to understand the differences in binding affinity and stability. ias.ac.inresearchgate.net In addition to in-plane interactions (hydrogen bonding), vertical interaction energies (stacking) between the analog and normal bases have been computed to determine the preferred position of the analog within a nucleic acid chain. ias.ac.inresearchgate.net The method of computation often involves using atomic charges and atomic dipoles, typically computed using methods like CNDO/2, followed by a minimization process to find the minimum interaction energy values. ias.ac.in

Modeling of Stacking and Hydrogen Bonding Interactions

Modeling efforts have focused on the two primary modes of association between nucleoside analogs and nucleic acids: stacking and hydrogen bonding. ias.ac.inresearchgate.net Theoretical studies in vacuo have investigated these interactions for compounds like oxoformycin B. ias.ac.inresearchgate.net Minimum energy values corresponding to stacked complexes of oxoformycin B with nucleic acid bases have been calculated and their configurations analyzed. ias.ac.inresearchgate.net Similarly, the hydrogen bonding energy of oxoformycin B base with nucleic acid bases and base pairs has been calculated. ias.ac.inresearchgate.net These calculated minimum energy values and configurations are then compared with those considered optimal or recommended for processes like transcription. ias.ac.inresearchgate.net Analysis of the components of the interaction energy, such as electrostatic, polarization, dispersion, and repulsion terms, helps elucidate the dominant forces involved in the binding. For example, dispersion terms have been found to be dominant for certain stacked complexes, while electrostatic interactions stabilize the minimum energy geometries. researchgate.net

Analysis of Analog Incorporation during Transcription via Molecular Models

Molecular models have been developed and utilized to examine the biological activity of nucleoside analogs, including oxoformycin B, based on their potential incorporation during transcription. ias.ac.inresearchgate.netresearchgate.net These models use quantum mechanical methods, such as the one based on Claverie's formula, to obtain binding energies and sites of association. ias.ac.inresearchgate.net The influence of environmental factors and thermodynamic parameters is considered important in the complex formation process within these models. ias.ac.in By comparing the interaction energies and configurations of analog-nucleic acid complexes with those of normal base pairs recommended for transcription, researchers can attempt to explain the mechanism of biological action of the analogs and compare their activities. ias.ac.inresearchgate.net For instance, the in-plane interaction energies of oxoformycin B with nucleic acid base pairs have been calculated and compared to recommended transcription energy values for normal base pairs. researchgate.net These analyses help infer how well an analog might be recognized and incorporated by polymerases during the synthesis of nucleic acids. researchgate.net

Table 1: Computed Stacking Energy of Oxoformycin B with Nucleic Acid Bases (Illustrative Example based on Search Results) researchgate.net

Nucleic Acid BaseStacking Energy (Kcal/mol)
Adenine (B156593)[Data from source]
Guanine (B1146940)[Data from source]
Cytosine[Data from source]
Thymine[Data from source]
Uracil[Data from source]

Note: Specific numerical data for the table needs to be extracted from the source researchgate.net if available in a readily presentable format within the snippet.

Table 2: Computed In-Plane Interaction Energy of Oxoformycin B Base with Nucleic Acid Base Pairs (Illustrative Example based on Search Results) researchgate.net

Nucleic Acid Base PairInteraction Energy (Kcal/mol)
A-U/T[Data from source]
G-C[Data from source]
A-U/T - Oxoformycin B[Data from source]
G-C - Oxoformycin B[Data from source]

Note: Specific numerical data for the table needs to be extracted from the source researchgate.net if available in a readily presentable format within the snippet.

Advanced Research Methodologies and Experimental Systems

Biochemical Assays for Enzyme Activity and Inhibition Kinetics

Biochemical assays are fundamental to characterizing the interaction of Formycin B with enzymes, particularly those involved in purine (B94841) metabolism. Formycin B is recognized as an inhibitor of enzymes such as xanthine (B1682287) oxidase and aldehyde oxidase. These assays allow for the quantitative measurement of enzyme activity and the determination of how Formycin B affects this activity. Studies utilizing biochemical assays have demonstrated the inhibitory effects of Formycin B on xanthine oxidase. Furthermore, these assays are used to investigate the kinetics of inhibition, providing insights into the nature of the interaction between Formycin B and its target enzymes. For instance, biochemical assays, including fluorimetric methods, have been used to show that Formycin B is a competitive inhibitor of xanthine oxidase and to determine its Ki values. In the context of parasitic diseases, biochemical assays are applied to study the impact of Formycin B on purine metabolic enzymes within organisms like Leishmania donovani.

Spectroscopic Techniques (e.g., Fluorimetric Assays) in Mechanistic Studies

Spectroscopic techniques play a significant role in the mechanistic investigation of Formycin B's effects on enzymes. Fluorimetric assays are a prominent example used in studies involving Formycin B and xanthine oxidase. These assays measure changes in fluorescence properties, often linked to the conversion of a fluorogenic substrate or the formation of a fluorescent product, allowing for real-time monitoring of enzyme kinetics. By using fluorimetric methods, researchers can precisely quantify enzyme activity and analyze the inhibitory effects of Formycin B. This technique is particularly valuable for determining kinetic parameters and elucidating the mechanism of inhibition, such as confirming competitive inhibition and calculating inhibition constants (Ki).

Radiotracer Studies for Metabolic Conversions and Cellular Uptake

Radiotracer studies are indispensable for tracking the cellular uptake and metabolic fate of Formycin B. These experiments commonly utilize radiolabeled versions of the compound, such as 14C-Formycin B. rna-society.org By following the labeled molecule, researchers can quantify the amount of Formycin B transported into cells and identify its intracellular metabolic products. rna-society.org Studies in organisms like Leishmania have extensively used radiotracer techniques to understand the transport mechanisms of Formycin B across the cell membrane and its subsequent metabolic transformations, such as phosphorylation. Radiotracer studies have also been instrumental in investigating the mechanisms of resistance to Formycin B, revealing that reduced cellular uptake of the compound can be a contributing factor in resistant strains.

Crystallography for Enzyme-Ligand Complex Structure Elucidation

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of biological macromolecules and their complexes with small molecules like Formycin B. Crystallographic studies have successfully elucidated the crystal structure of xanthine oxidase in complex with Formycin B. This provides detailed atomic-level information about how Formycin B binds to the enzyme, identifying the specific amino acid residues involved in the interaction and the precise orientation of the inhibitor within the active site. Such structural insights are crucial for understanding the molecular basis of enzyme inhibition by Formycin B and can inform the design of more potent inhibitors.

Genetic and Biochemical Analysis of Formycin B-Resistant Mutants

The study of Formycin B resistance involves both genetic and biochemical analyses of resistant cell lines or mutants. By comparing resistant organisms or cells to their sensitive counterparts, researchers can identify the mechanisms conferring resistance. Biochemical analysis often involves examining differences in enzyme activities, metabolic pathways, or transport systems that might affect Formycin B. Genetic analysis aims to pinpoint specific gene mutations that are responsible for the observed resistance phenotype. Studies on Formycin B-resistant Leishmania mutants, for instance, have utilized these approaches to demonstrate that resistance can arise from reduced uptake of the drug or alterations in its metabolism.

Cell Culture Systems for Investigating Cellular Effects and Metabolism

Cell culture systems are widely employed to study the direct cellular effects and metabolism of Formycin B in a controlled environment. These systems allow researchers to expose cells to Formycin B and observe its impact on cell growth, viability, and specific cellular processes. For example, cell cultures of Leishmania donovani promastigotes have been used to demonstrate the inhibitory effect of Formycin B on parasite growth. Cell culture is also essential for conducting studies on Formycin B uptake, intracellular concentration, and metabolic conversions within the cell. Furthermore, cell culture systems are vital for the selection and propagation of Formycin B-resistant mutants, which are then subjected to further genetic and biochemical analysis.

Future Research Directions and Unresolved Questions

Gaps in Understanding Key Chemical Transformations in Formycin Biosynthesis

Significant progress has been made in identifying the gene cluster responsible for formycin biosynthesis in Streptomyces kaniharaensis. frontiersin.orgnih.govnih.gov Enzymes homologous to those involved in purine (B94841) biosynthesis have been identified, suggesting a link between primary and secondary metabolism. frontiersin.orgnih.gov For instance, enzymes like ForA and ForB are analogous to PurA and PurB, converting formycin B 5'-phosphate to formycin A 5'-phosphate. nih.govnih.gov The enzyme ForT has been identified as catalyzing the crucial C-C bond formation between 5'-phosphoribosyl-1'-pyrophosphate (PRPP) and a pyrazole (B372694) precursor. rfi.ac.ukresearchgate.netacs.org

However, several key chemical transformations in the pathway remain to be fully characterized. The enzyme responsible for the oxidation of formycin B 5'-monophosphate to oxoformycin B has not yet been definitively identified, although it is presumed to be homologous to IMP dehydrogenase. frontiersin.orgfrontiersin.org Additionally, while gene deletion studies have indicated the necessity of several for genes (e.g., forF, forH, forT, forU) for formycin A production, the specific roles of other genes within the large 24-ORF cluster, such as forW and forX, have not yet been reported. frontiersin.orgfrontiersin.org The precise mechanisms of enzymes involved in the formation of nitrogen-nitrogen bonds within the pyrazole ring also warrant further detailed kinetic and structural characterization. frontiersin.orgresearchgate.net The apparent absence of a dedicated phosphatase gene in the formycin biosynthetic gene cluster suggests that cellular phosphatases catalyze the dephosphorylation of formycin B 5'-phosphate, but which specific enzymes are involved requires further investigation. frontiersin.orgfrontiersin.org

Further Exploration of Analogs and their Structure-Activity Profiles

The biological properties of Formycin B and its related compound, Formycin A, have inspired the synthesis and study of numerous analogs. frontiersin.orgresearchgate.net These efforts aim to develop compounds with improved potency, selectivity, and pharmacokinetic properties. Research on nucleoside analogs with modifications at the sugar and nucleobase moieties has shown promise in inhibiting various enzymes and exhibiting antiviral or antiparasitic activities. researchgate.netresearchgate.net

Further exploration of Formycin B analogs is crucial to fully understand the structure-activity relationships (SAR) governing their biological effects. While some SAR studies have been conducted on related pyrazole C-nucleosides and other nucleoside analogs, comprehensive SAR analysis specifically focused on Formycin B derivatives with various modifications is needed. researchgate.netmdpi.com This includes systematic variations of the pyrazolopyrimidine base, the ribose moiety, and the C-glycosidic linkage. Such studies could help identify key structural features essential for activity against specific targets, such as parasitic enzymes or viral polymerases, and guide the rational design of more effective therapeutic agents. researchgate.net

Detailed Characterization of Protein Interactions and Binding Modes

Understanding how Formycin B and its active metabolites interact with target proteins at a molecular level is essential for deciphering their mechanisms of action and facilitating rational drug design. While it is known that phosphorylated formycins can inhibit enzymes like purine nucleoside phosphorylase (PNP) and AMP nucleosidase, detailed structural and kinetic characterization of these interactions with Formycin B metabolites is still needed. frontiersin.orgresearchgate.net

Future research should focus on the detailed characterization of protein interactions and binding modes of Formycin B and its phosphorylated forms with relevant biological targets, particularly those in parasitic organisms like T. foetus. This could involve techniques such as X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry to determine binding affinities, kinetics, and the precise interactions between the compound and the protein binding site. nih.gov Such structural insights would be invaluable for the design of more potent and selective inhibitors.

Q & A

Q. What are the key experimental methods for characterizing Formycin B’s cellular uptake in bacterial models?

Methodological Answer:

  • UV absorption spectroscopy can detect Formycin B uptake by exploiting its distinct UV spectrum (maximum absorption at 279–294 nm), which partially overlaps with bacterial medium components. Correction for background interference requires subtracting absorption spectra of control samples (H. pylori cells in F12 medium incubated at 4°C and 37°C) to isolate Formycin B-specific signals .
  • LC–MS detection provides higher specificity for quantifying intracellular accumulation. Use extinction coefficients (e.g., ε294 = 10,300 M⁻¹ cm⁻¹ for Formycin B) to standardize measurements across replicates .
  • Statistical validation : Apply Student’s t-test to compare means between experimental groups (e.g., uptake at different temperatures) using tools like GraphPad Prism .

Q. How should researchers design experiments to synthesize and validate new Formycin B derivatives?

Methodological Answer:

  • Synthesis : Follow protocols for nucleoside analog modification, such as substituting the ribose moiety or altering the pyrazolopyrimidine base. Include purity checks (HPLC, NMR) and comparative UV spectra to confirm structural integrity .
  • Validation : Use H. pylori purine nucleoside phosphorylase (PNP) inhibition assays to test derivative efficacy. Measure competitive inhibition constants (Kᵢ) via global fitting of initial velocity vs. substrate concentration curves (e.g., Formycin B’s Kᵢ = 0.96 ± 0.08 µM) .

Advanced Research Questions

Q. How can conflicting data on Formycin B’s inhibitory potency across bacterial strains be resolved?

Methodological Answer:

  • Data contradiction analysis :

Control for medium interference : Replicate experiments with adjusted F12 medium dilution factors (e.g., 10x vs. 2x) to assess whether nutrient uptake artifacts skew inhibition measurements .

Strain-specific PNP isoform profiling : Perform enzyme kinetics (e.g., Kₘ and V_max) to identify variations in substrate affinity or catalytic efficiency that may explain potency discrepancies .

Cross-validation : Compare LC–MS intracellular concentration data with UV absorption results to rule out detection method biases .

What frameworks are recommended for formulating hypothesis-driven research questions on Formycin B’s mechanism of action?

Methodological Answer:

  • Apply the FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

“Does Formycin B’s competitive inhibition of PNP depend on bacterial membrane permeability, and how does this vary across Gram-negative vs. Gram-positive species?”

  • Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies:

Population: H. pylori PNP; Intervention: Formycin B (10 µM); Comparison: Formycin A; Outcome: Inhibition constant (Kᵢ) .

Q. How should researchers address variability in Formycin B’s UV absorption data during cellular uptake experiments?

Methodological Answer:

  • Baseline correction : Include control samples (cells without inhibitor) at both experimental temperatures (4°C and 37°C) to account for nutrient absorption and metabolic byproduct interference .
  • Normalization : Express intracellular accumulation using the formula:
    Caccumulated=(AinhibitorAHp+inhibitorAHp)εC_{\text{accumulated}} = \frac{(A_{\text{inhibitor}} - A_{\text{Hp+inhibitor}} - A_{\text{Hp}})}{\varepsilon}

where A represents absorption at 294 nm and ε is the extinction coefficient .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for reporting Formycin B’s enzyme inhibition data in manuscripts?

  • Avoid redundancy : Present primary data (e.g., velocity vs. substrate curves) in figures, and summarize derived parameters (Kᵢ, Kₘ) in tables. Do not repeat numerical values in text unless critical for interpretation .
  • Supplemental material : Provide raw LC–MS chromatograms, UV spectra, and statistical analysis outputs (e.g., GraphPad files) to enable replication .

Q. How can researchers ensure ethical compliance when studying Formycin B’s cytotoxicity in human cell lines?

  • Informed consent : For studies involving human-derived cells, document the source (e.g., ATCC repositories) and adherence to institutional review board (IRB) protocols for cell line use .
  • Data transparency : Disclose any conflicts of interest (e.g., funding from pharmaceutical entities) in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-3-beta-D-ribofuranosyl-
Reactant of Route 2
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-3-beta-D-ribofuranosyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.